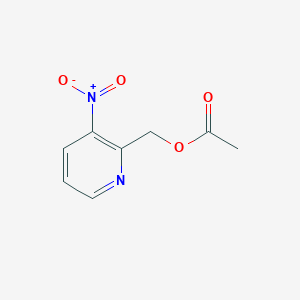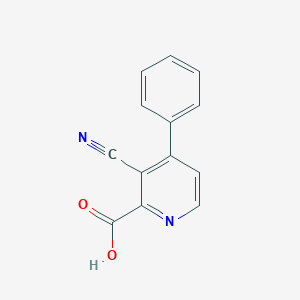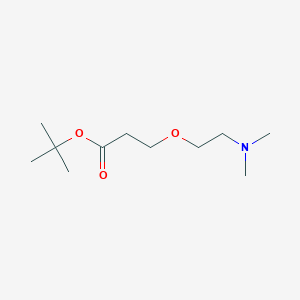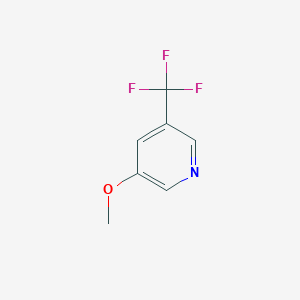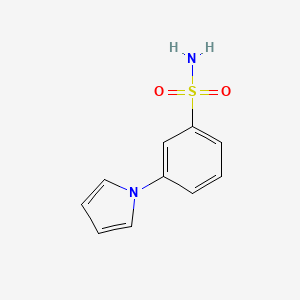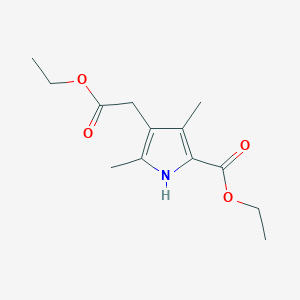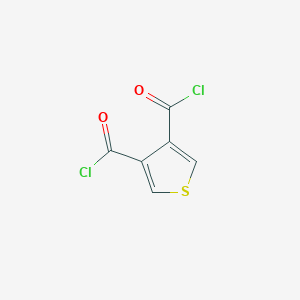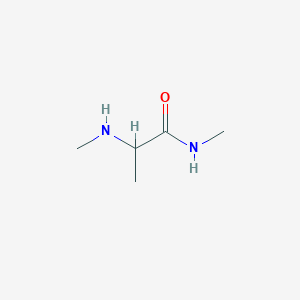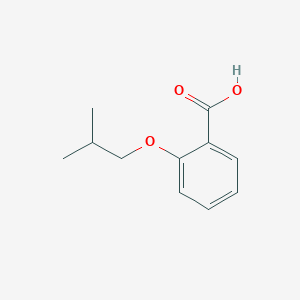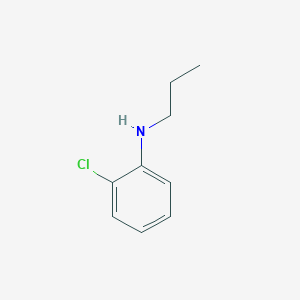
2-chloro-N-propylaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Genetic Toxicity Assessment
2-Propylaniline and its variants, including 2-chloro-N-propylaniline, have been scrutinized for potential genetic toxicity. A study employing a bacterial reverse mutation (Ames) assay demonstrated mutagenic and potentially carcinogenic properties for 2-propylaniline, indicating a need for cautious handling in industrial applications due to mutations and potential carcinogenicity (Rim & Kim, 2018).
Chemical Synthesis and Transformations
The versatility of 2-chloro-N-propylaniline in chemical synthesis is highlighted by its involvement in the reduction of 2-chloro-N-phenylpropanamide, leading to N-propylaniline and N-isopropylaniline as products. This reaction plays a crucial role in the synthesis of various amines, showcasing the compound's utility in organic chemistry (Vilhelmsen et al., 2008).
Environmental Impact and Remediation
The environmental behavior of propachlor, an acylaniline herbicide, underscores the broader implications of chloroanilines in agriculture and pollution. Studies on propachlor's mobility in soil and its uptake by crops reveal the complex interactions between chemicals and ecosystems, providing insights into managing pesticide contamination and ensuring food safety (Yao et al., 2023).
Novel Applications in Sensing Technologies
2-Chloro-N-propylaniline derivatives, such as those functionalized onto mesoporous materials, exhibit potential as selective sensors for detecting heavy metals in water. The high selectivity towards Hg(II) ions, in particular, suggests promising applications for environmental monitoring and safety (Gomes & Bhaumik, 2015).
Advanced Material Synthesis
The chemical flexibility of 2-chloro-N-propylaniline is further illustrated in the synthesis of poly(N-isopropylacrylamide) (PNIPAM), where it contributes to modifying material properties like thermoresponsivity. Such advancements in polymer chemistry enable the development of smart materials with potential applications ranging from biotechnology to materials science (Xia et al., 2006).
Propriétés
IUPAC Name |
2-chloro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWGYBJTIFPBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569654 | |
| Record name | 2-Chloro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-propylaniline | |
CAS RN |
55238-18-1 | |
| Record name | 2-Chloro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


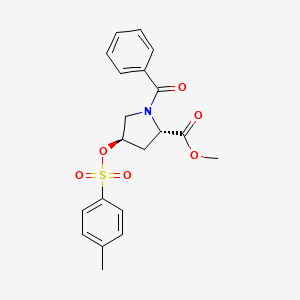
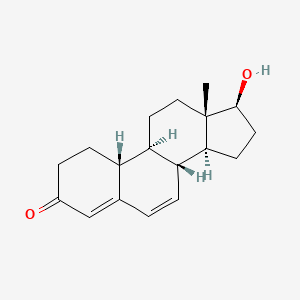
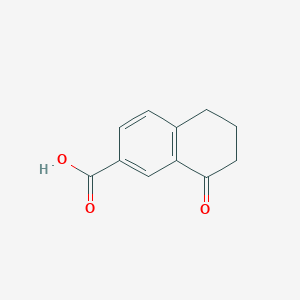
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
